molecular formula C19H22N2O4 B5086230 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B5086230
M. Wt: 342.4 g/mol
InChI Key: MOZVODXCICZMJH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings connected by an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-methylphenylamine.

    Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with an appropriate acylating agent, such as acetic anhydride, to form an intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 2-methylphenylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in research exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-chlorophenyl)ethanediamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methylphenyl)ethanediamide is unique due to the presence of both methoxy and methyl groups on its aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological and material properties compared to its analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-6-4-5-7-15(13)21-19(23)18(22)20-11-10-14-8-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVODXCICZMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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